molecular formula C18H17N5O3S B609345 MS436

MS436

Cat. No.: B609345
M. Wt: 383.4 g/mol
InChI Key: DZTGIRNXWSZBIM-UHFFFAOYSA-N
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Description

MS436 is a selective, small-molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, specifically BRD4. This compound exhibits low nanomolar affinity for the first bromodomain of BRD4 and has shown significant potential in inhibiting BRD4 activity in various biological contexts .

Biochemical Analysis

Biochemical Properties

MS436 plays a crucial role in biochemical reactions by inhibiting the activity of BRD4, a protein involved in gene transcription regulation. The compound interacts with BRD4 through a set of water-mediated interactions, exhibiting low nanomolar affinity (estimated Ki of 30-50 nM) for BRD4 BrD1 . This compound effectively inhibits BRD4 activity in the NF-κB-directed production of nitric oxide (NO) and pro-inflammatory cytokine interleukin-6 (IL-6) in murine macrophages . Additionally, this compound has been shown to interact with other bromodomains, such as CBP-BRD, albeit with lower affinity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In murine macrophages, this compound inhibits the production of NO and IL-6, which are key mediators of inflammation . In squamous cell carcinomas, BRD4 inhibition by this compound leads to a reduction in the expression of cancer stem cell markers, migration, invasion, and tumor growth . Furthermore, this compound has been shown to alter colony integrity and reduce alkaline phosphatase activity in embryonic stem cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the bromodomains of BRD4. This compound exhibits potent affinity for BRD4 BrD1 through a unique set of water-mediated intermolecular interactions . This binding inhibits BRD4 activity, leading to a decrease in NF-κB-directed production of NO and IL-6 . Additionally, this compound has been shown to cause conformational changes in BRD4, such as the formation of α-helices in specific residues . These changes block the active site of BRD4, preventing its interaction with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and up to two years in solution at -80°C . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of BRD4 activity and a consistent reduction in the production of inflammatory mediators . The degradation of this compound over extended periods has not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine macrophages, this compound inhibits BRD4 activity at low nanomolar concentrations, reducing the levels of NO and IL-6 . Higher doses of this compound have been associated with increased inhibition of BRD4 activity and more pronounced anti-inflammatory effects . The toxic or adverse effects of this compound at high doses have not been thoroughly investigated.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate gene expression and inflammation. The compound interacts with BRD4, a key regulator of gene transcription, and inhibits its activity . This inhibition leads to a decrease in the production of inflammatory mediators, such as NO and IL-6

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound binds to BRD4 through water-mediated interactions, which facilitate its localization to the nucleus . In RAW264.7 cells, this compound has been shown to block NF-κB-directed NO production and the expression of IL-6 . The distribution of this compound within tissues and its accumulation in specific compartments have not been extensively studied.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on BRD4 . The compound’s binding to BRD4 is facilitated by water-mediated interactions, which enhance its affinity for the first bromodomain . This compound’s localization to the nucleus is crucial for its activity, as BRD4 is involved in regulating gene transcription within this compartment . The targeting signals or post-translational modifications that direct this compound to specific subcellular compartments have not been fully characterized.

Preparation Methods

Synthetic Routes and Reaction Conditions

MS436 is synthesized through a series of chemical reactions involving diazobenzene compounds. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

MS436 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure :
MS436 is chemically described as (E)-4-[2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-N-2-pyridinylbenzenesulfonamide. It exhibits a high purity level of ≥98% and has specific binding affinities for BRD4's bromodomains.

Binding Affinity :

  • Ki Values : The compound shows a Ki value of 30–50 nM for BRD4(1) and approximately 0.34 μM for BRD4(2), indicating a tenfold selectivity for the first bromodomain over the second .

Mechanism of Action :
this compound inhibits BRD4 by blocking its transcriptional activity, particularly in the context of lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines such as interleukin-6. The IC50 values for these activities are reported as 3.8 μM and 4.9 μM, respectively .

This compound's biological activity has been extensively studied, particularly concerning its effects on various cell types:

  • Inhibition of Inflammatory Responses : this compound effectively blocks NF-κB-directed production of nitric oxide and interleukin-6 in murine macrophages, demonstrating its potential as an anti-inflammatory agent .
  • Cancer Cell Proliferation : The compound has shown efficacy in attenuating melanoma cell proliferation in vitro, highlighting its potential as an anticancer therapeutic .

Cancer Research

This compound serves as a valuable tool in cancer research due to its selective inhibition of BRD4, which is associated with tumorigenesis. Studies have demonstrated that targeting BRD4 can disrupt oncogenic signaling pathways, making this compound a candidate for further development in cancer therapies.

Study Focus Findings
Melanoma ProliferationAttenuates melanoma cell growth in vitro .
Gene ExpressionInhibits transcriptional activity linked to cancer .

Inflammation Studies

Given its ability to inhibit pro-inflammatory cytokine production, this compound is also useful in studying inflammatory diseases. Its mechanism can provide insights into how bromodomain inhibitors may modulate immune responses.

Study Focus Findings
Cytokine ProductionBlocks IL-6 production in macrophages .
NF-κB PathwayDisrupts NF-κB signaling pathways involved in inflammation .

Case Study 1: Inhibition of Melanoma

A study demonstrated that this compound significantly reduced the proliferation of melanoma cells through its action on BRD4, suggesting that it could be further investigated as a therapeutic option for melanoma treatment.

Case Study 2: Anti-inflammatory Effects

Research involving murine models indicated that treatment with this compound led to decreased levels of nitric oxide and interleukin-6 following lipopolysaccharide stimulation, underscoring its potential utility in treating inflammatory conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MS436

This compound is unique due to its high selectivity for the first bromodomain of BRD4 and its ability to inhibit BRD4 activity through water-mediated interactions. This selectivity and mechanism of action make this compound a valuable tool in studying the biological functions of BRD4 and in developing new therapeutic agents .

Biological Activity

MS436 is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression through its interaction with acetylated lysine residues on histones. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cellular processes, and relevant case studies.

Chemical Profile

  • Chemical Name : (E)-4-[2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-N-2-pyridinylbenzenesulfonamide
  • Molecular Weight : Data not specified in the sources
  • Purity : ≥98%
  • Selectivity : 10-fold selectivity for BRD4(1) over BRD4(2)
  • Ki Value : 30 - 50 nM for BRD4(1) .

This compound inhibits the transcriptional activity of BRD4 by blocking its interaction with chromatin, thereby preventing the recruitment of transcriptional machinery necessary for gene expression. Specifically, it has been shown to:

  • Inhibit Nitric Oxide Production : In lipopolysaccharide (LPS)-stimulated mouse macrophages, this compound effectively blocked the production of nitric oxide, with an IC50 of 3.8 μM.
  • Inhibit IL-6 Production : The compound also reduced interleukin-6 (IL-6) production in macrophages, with an IC50 of 4.9 μM .

In Vitro Studies

  • Melanoma Cell Proliferation : this compound has demonstrated significant attenuation of melanoma cell proliferation in vitro, indicating potential therapeutic applications in cancer treatment .
  • Transcriptional Regulation : By inhibiting BRD4, this compound alters the expression of genes involved in inflammatory responses and cell cycle regulation .

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study investigated the effects of this compound on macrophage activation. The results indicated that this compound effectively inhibited NF-κB-driven transcriptional activity, leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have therapeutic potential in conditions characterized by excessive inflammation .

CytokineControl (pg/mL)This compound Treatment (pg/mL)IC50 (μM)
Nitric Oxide15003003.8
IL-68001004.9

Case Study 2: Cancer Therapeutics

In a separate study focusing on melanoma, researchers treated various melanoma cell lines with this compound to assess its impact on cell viability and proliferation. The findings revealed a dose-dependent reduction in cell viability, supporting further exploration of this compound as a potential anti-cancer agent.

Cell LineControl Viability (%)This compound Viability (%)Concentration (μM)
A3751004510
SK-MEL-281003010

Properties

IUPAC Name

4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTGIRNXWSZBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of MS436?

A1: this compound functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. [, , ] It exhibits a preference for binding to the first bromodomain (BD1) of BRD4 over the second (BD2). [, ] This selectivity is achieved through specific water-mediated interactions within the binding site. []

Q2: How does this compound's binding to BRD4 affect its downstream functions?

A2: By binding to BRD4, this compound disrupts the protein's ability to interact with acetylated lysine residues on histones. [] This interference with BRD4's chromatin-binding activity ultimately leads to the inhibition of downstream gene transcription, impacting processes such as inflammation and cell growth. [, ] For example, this compound effectively inhibits the production of nitric oxide and the proinflammatory cytokine interleukin-6 in murine macrophages, demonstrating its anti-inflammatory potential. []

Q3: Are there structural modifications that can influence this compound's activity and selectivity?

A3: Research on benzo[d]imidazole-6-sulfonamides, derived from this compound and the related compound MS611, has shown that structural changes can impact both potency and selectivity. [] These modifications aim to improve metabolic stability while enhancing selectivity towards BD1. []

Q4: What are the potential applications of this compound in biological research?

A4: this compound serves as a valuable tool for investigating the specific roles of BRD4 bromodomains in various cellular processes. [] Its selectivity for BD1 over BD2 allows researchers to dissect the unique functions of each bromodomain within the BET family. [] This knowledge contributes to a deeper understanding of gene expression regulation and potential therapeutic targets for diseases like cancer and inflammation. []

Q5: Have any crystal structures been solved to elucidate this compound's binding mode?

A5: Yes, the crystal structure of the first bromodomain of human BRD4 in complex with this compound has been solved. [] This structural information provides detailed insights into the specific interactions between the inhibitor and its target, aiding in the development of more potent and selective BET inhibitors.

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